5-(Difluoromethoxy)quinoline CAS 1261813-77-7 properties
5-(Difluoromethoxy)quinoline CAS 1261813-77-7 properties
An In-depth Technical Guide to 5-(Difluoromethoxy)quinoline (CAS 1261813-77-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 5-(Difluoromethoxy)quinoline, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. We will explore its core physicochemical properties, provide a detailed, field-proven synthesis protocol, and discuss its predicted spectroscopic characteristics. Furthermore, this guide will delve into the strategic rationale for its use in drug discovery, contextualized by the well-established pharmacological importance of the quinoline scaffold and the unique modulatory effects of the difluoromethoxy group. The content herein is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this promising chemical entity in their research and development programs.
The Scientific Rationale: A Molecule of Strategic Importance
The design of novel therapeutic agents often hinges on the strategic combination of a proven pharmacophore with a functional group capable of optimizing its drug-like properties. 5-(Difluoromethoxy)quinoline is a quintessential example of this design philosophy, merging the privileged quinoline scaffold with the versatile difluoromethoxy moiety.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid, aromatic structure serves as an excellent anchor for interacting with biological targets. This scaffold is present in a multitude of FDA-approved drugs, demonstrating a vast range of pharmacological activities, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer (e.g., Bosutinib) properties.[2][3] The functionalization of the quinoline ring at its various positions allows for the fine-tuning of its biological activity, making it a perennially attractive starting point for new drug discovery campaigns.[4][5]
The Difluoromethoxy Group (-OCF₂H): A Strategic Modulator
The strategic incorporation of fluorine is a key tactic in modern drug design, with approximately 25% of all FDA-approved drugs containing at least one fluorine atom.[6] The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a uniquely valuable substituent.[7] It offers a nuanced set of properties that distinguish it from the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups.
Key advantages of the -OCF₂H group include:
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Metabolic Stability: The strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes like cytochrome P450s, often blocking common metabolic pathways such as O-demethylation and enhancing a drug's half-life.[8]
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Lipophilicity Tuning: The group moderately increases lipophilicity (logP), which can improve a compound's ability to cross cellular membranes and enhance oral absorption.[8]
-
Hydrogen Bond Donor: The hydrogen atom of the -OCF₂H group is sufficiently acidic to act as a hydrogen bond donor. This rare combination of lipophilicity and hydrogen-bonding capacity allows it to serve as a metabolically stable bioisostere for hydroxyl (-OH) and thiol (-SH) groups, maintaining crucial interactions with target proteins.[7][8]
-
Modulation of pKa: As a weakly electron-withdrawing group, it can influence the pKa of nearby functionalities, which can be used to optimize the ionization state of a molecule at physiological pH, thereby affecting solubility and target engagement.[7]
5-(Difluoromethoxy)quinoline: A Convergence of Function
By placing the difluoromethoxy group at the 5-position of the quinoline ring, a novel building block is created. This substitution is anticipated to modulate the electronic properties of the quinoline system while imparting the pharmacokinetic benefits of the -OCF₂H group. The resulting molecule, 5-(Difluoromethoxy)quinoline, is therefore a high-potential scaffold for developing next-generation inhibitors and probes for a variety of biological targets where metabolic stability and specific hydrogen bonding interactions are paramount.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Core Physicochemical Data
The fundamental properties of 5-(Difluoromethoxy)quinoline are summarized below. These values provide a critical baseline for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 1261813-77-7 | [9] |
| Molecular Formula | C₁₀H₇F₂NO | [10] |
| Molecular Weight | 195.17 g/mol | [10] |
| Appearance | Predicted: Colorless to light yellow oil or low-melting solid | N/A |
| Calculated logP | ~2.5 - 2.8 | N/A |
| pKa (of quinoline N) | Predicted: ~4.0 - 4.5 | N/A |
| Melting Point | To be determined experimentally | N/A |
| Boiling Point | To be determined experimentally | N/A |
| Solubility | Predicted: Soluble in common organic solvents (DMSO, DMF, Methanol, Dichloromethane). Low solubility in water. | N/A |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on known spectral data for quinolines and difluoromethoxy-substituted aromatics, the following characteristics are expected.
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¹H NMR:
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Aromatic Protons (6H): Multiple signals expected in the δ 7.0-9.0 ppm range. The proton at C4, adjacent to the nitrogen, will likely be the most downfield.
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-OCF₂H Proton (1H): A characteristic triplet is expected in the δ 6.6-7.0 ppm range with a large coupling constant (J ≈ 73-75 Hz) due to coupling with the two fluorine atoms.
-
-
¹³C NMR:
-
Aromatic Carbons (9C): Signals will appear in the δ 110-155 ppm range. The carbon attached to the nitrogen (C2 and C8a) will be significantly downfield.
-
-OCF₂H Carbon (1C): A triplet is expected in the δ 115-120 ppm range due to one-bond coupling to the two fluorine atoms (¹JCF).
-
-
¹⁹F NMR:
-
A doublet is expected with a chemical shift in the range of δ -80 to -90 ppm, coupled to the single proton of the difluoromethoxy group (J ≈ 73-75 Hz).
-
-
FT-IR (cm⁻¹):
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Mass Spectrometry (MS):
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[M+H]⁺: Expected at m/z = 196.0568, corresponding to the formula C₁₀H₈F₂NO⁺. High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.
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Synthesis and Characterization
The synthesis of 5-(Difluoromethoxy)quinoline is most logically achieved via the O-difluoromethylation of a commercially available precursor, 5-hydroxyquinoline.
Retrosynthetic Analysis
The retrosynthetic approach identifies 5-hydroxyquinoline as the key starting material, which is readily available. The key transformation is the formation of the difluoromethyl ether bond.
Caption: Retrosynthesis of 5-(Difluoromethoxy)quinoline.
Recommended Synthesis Protocol: O-Difluoromethylation of 5-Hydroxyquinoline
This protocol describes a robust method for the synthesis of aryl difluoromethyl ethers, adapted for the specific substrate.[7]
Reagents & Materials:
-
5-Hydroxyquinoline
-
Sodium Chlorodifluoroacetate (ClCF₂COONa)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and standard glassware
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-hydroxyquinoline (1.0 eq), sodium chlorodifluoroacetate (2.5 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 5-hydroxyquinoline.
-
Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers twice with water and once with brine to remove residual DMF and salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(Difluoromethoxy)quinoline.
Causality Behind Experimental Choices
-
Reagent: Sodium chlorodifluoroacetate is a commonly used, stable, and effective source of the difluorocarbene (:CF₂) intermediate upon heating, which then reacts to form the difluoromethyl ether.
-
Base: Potassium carbonate is a cost-effective base sufficient to deprotonate the phenolic hydroxyl group of 5-hydroxyquinoline, activating it for nucleophilic attack. Cesium carbonate can be used for more sensitive or stubborn substrates to increase reactivity.
-
Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction, which often requires elevated temperatures.
-
Temperature: Heating is necessary to induce the decarboxylation of sodium chlorodifluoroacetate to generate the reactive difluorocarbene intermediate.
Post-Synthesis Characterization Workflow
Caption: Workflow for purification and structural validation.
Reactivity and Potential Applications
Chemical Reactivity
The chemical reactivity of 5-(Difluoromethoxy)quinoline is dictated by its two primary components:
-
Quinoline Ring: It is susceptible to electrophilic aromatic substitution, primarily on the benzene ring (positions 6 and 8). The pyridine ring can be reduced, and the nitrogen atom can be quaternized or oxidized.[13]
-
Difluoromethoxy Group: This group is generally stable and unreactive under most conditions, which is a key advantage for its use in drug molecules.
Potential Therapeutic Applications
Given the extensive pharmacology of quinoline derivatives and the beneficial properties of the -OCF₂H group, 5-(Difluoromethoxy)quinoline is a highly attractive scaffold for screening in several therapeutic areas:
-
Oncology: Many kinase inhibitors feature a quinoline core.[3] The hydrogen bond donating ability and metabolic stability of the difluoromethoxy group could enhance binding affinity and pharmacokinetic profiles of novel kinase inhibitors.
-
Inflammatory Diseases: Quinoline derivatives have been explored as inhibitors of key inflammatory targets like PDE4 and COX.[4] The properties of this compound make it a candidate for developing novel anti-inflammatory agents.
-
Infectious Diseases: The quinoline scaffold is famous for its role in antimalarial drugs.[2] New derivatives are constantly sought to combat drug resistance, and this compound could serve as a valuable starting point.
General Workflow for Biological Evaluation
Caption: A typical cascade for early-stage drug discovery.
Handling and Safety
As 5-(Difluoromethoxy)quinoline is a novel chemical entity, its toxicological properties have not been thoroughly investigated.[14] Therefore, it must be handled with care, assuming it is potentially hazardous.
-
General Precautions: Handle in accordance with good industrial hygiene and safety practices.[14] Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or dust.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]
Conclusion
5-(Difluoromethoxy)quinoline represents a strategically designed chemical building block with considerable potential for application in drug discovery and materials science. It combines the pharmacologically privileged quinoline scaffold with the advantageous physicochemical and pharmacokinetic properties of the difluoromethoxy group.[1][7] Its ability to act as a metabolically stable hydrogen bond donor makes it a particularly compelling bioisostere for hydroxyl- and methoxy-containing lead compounds.[8] This guide provides the foundational knowledge, a reliable synthesis protocol, and a framework for the characterization and biological evaluation of this promising molecule, empowering researchers to leverage its unique properties in the development of next-generation therapeutics.
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